Hexaketocyclohexane hydrate (CAS 1894538-97-6), commonly referred to as triquinoyl hydrate, is a fully oxidized alicyclic compound featuring six contiguous ketone groups stabilized by a hydration network [1]. In industrial and advanced materials procurement, it is primarily sourced as a high-electrophilicity precursor for the synthesis of hexaazatriphenylene (HAT) derivatives and ladder-type conjugated porous polymer networks [2]. Unlike conventional aromatic precursors, its highly oxidized C6O6 core enables a six-electron redox mechanism, making it a foundational building block for next-generation, transition-metal-free organic cathode materials and aqueous redox flow battery (ARFB) redoxmers [REFS-1, REFS-2]. The hydrate form ensures bench-stable handling while preserving the reactivity required for triple-condensation reactions with ortho-diamines.
Generic substitution of hexaketocyclohexane hydrate with standard quinones (such as benzoquinone or anthraquinone) fundamentally limits the end-material to a two-electron redox process, severely capping the theoretical capacity of the resulting battery cathodes[2]. Furthermore, attempting to procure or utilize the anhydrous form of cyclohexanehexone (C6O6) is highly impractical for scalable synthesis; the anhydrous molecule is notoriously elusive and unstable, requiring specialized home-built electrospray setups inside inert gloveboxes to prevent immediate decomposition via carbon monoxide loss [1]. By contrast, the hydrate form establishes a complex three-dimensional hydrogen-bonded network that stabilizes the highly electrophilic carbonyl centers, allowing for safe benchtop handling, standard wet-chemical processing, and reliable scale-up in the production of high-performance battery polymers[REFS-1, REFS-2].
Hexaketocyclohexane derivatives unlock a rare six-electron redox mechanism during lithiation/delithiation, yielding theoretical specific capacities exceeding 600 mAh/g [1]. In contrast, standard organic cathode benchmarks like anthraquinone are restricted to a two-electron transfer, capping their theoretical capacity at approximately 260 mAh/g [1].
| Evidence Dimension | Electron transfer and theoretical specific capacity |
| Target Compound Data | Hexaketocyclohexane core (6-electron transfer, >600 mAh/g) |
| Comparator Or Baseline | Anthraquinone baseline (2-electron transfer, ~260 mAh/g) |
| Quantified Difference | 3x increase in electron transfer yielding >130% higher theoretical specific capacity |
| Conditions | Electrochemical reduction modeling and half-cell testing |
Procuring this specific precursor is essential for exceeding the energy density ceilings inherent to conventional two-electron organic battery materials.
When hexaketocyclohexane hydrate is condensed with 1,2,4,5-tetraaminobenzene to form octahydroxytetraazapentacene (OHTAP) polymers, the resulting cathode delivers a specific discharge capacity of >400 mAh/g and an energy density of ~700 Wh/kg in lithium half-cells[1]. This significantly outperforms the commercial inorganic benchmark, LiFePO4, which typically provides ~155 mAh/g and 543 Wh/kg under similar conditions [1].
| Evidence Dimension | Specific discharge capacity and energy density |
| Target Compound Data | Triquinoyl-derived OHTAP polymer (>400 mAh/g, ~700 Wh/kg) |
| Comparator Or Baseline | Commercial LiFePO4 cathode (~155 mAh/g, ~543 Wh/kg) |
| Quantified Difference | 2.5x higher specific capacity and ~28% higher energy density |
| Conditions | Lithium half-cell testing |
Validates the compound as a commercially viable precursor for manufacturing high-energy, transition-metal-free alternatives to standard lithium-ion cathodes.
The hydrate form of hexaketocyclohexane (triquinoyl hydrate) remains structurally stable at room temperature due to extensive intermolecular hydrogen bonding, allowing for standard wet-chemical synthesis [1]. Conversely, anhydrous C6O6 is highly unstable, undergoing rapid decomposition via CO loss, and requires strict inert-atmosphere (glovebox) handling for even basic mass spectrometry detection [1].
| Evidence Dimension | Benchtop structural stability and handling requirements |
| Target Compound Data | Hexaketocyclohexane hydrate (Stable for standard wet-chemical processing) |
| Comparator Or Baseline | Anhydrous C6O6 (Highly unstable, requires glovebox isolation) |
| Quantified Difference | Eliminates the need for inert-atmosphere isolation during precursor storage and initial reactor loading |
| Conditions | Ambient laboratory handling and storage |
Ensures scalable, cost-effective manufacturability by avoiding the extreme handling constraints associated with the anhydrous analog.
Hexaketocyclohexane hydrate is the primary electrophilic precursor for condensation with ortho-phenylenediamines (e.g., 3,3'-diaminobenzidine) to manufacture hexaazatriphenylene (HAT) based porous polymer networks. These polymers provide ultrafast charge/discharge kinetics and exceptional cycling stability in lithium, sodium, and potassium-ion batteries[2].
The compound is utilized to synthesize fused phenazine-based organic redoxmers. By leveraging its six-electron redox capability, researchers can formulate aqueous electrolytes with unprecedented electron concentrations (up to 7.2 M), significantly boosting the volumetric energy density of flow battery systems [1].
Polymers derived from triquinoyl (hexaketocyclohexane) and tetraaminophenazine are specifically selected for aerospace and extreme-environment energy storage. These materials maintain record-high energy densities (800–950 Wh/kg) with minimal capacity depression at temperatures as low as -55 °C[1].